Silver cyclohexanebutyrate

Overview

Description

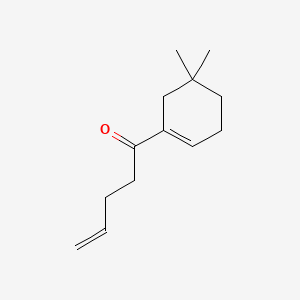

Silver cyclohexanebutyrate is a chemical compound with the molecular formula C6H11(CH2)3CO2Ag . It is typically found in the form of powder and chunks .

Molecular Structure Analysis

The molecular weight of this compound is 277.11 . Its linear formula is C6H11(CH2)3CO2Ag .Chemical Reactions Analysis

Silver compounds, including this compound, can participate in various chemical reactions. For instance, silver ions have been used in C–H activation reactions . Silver is also known to react with hot concentrated H2SO4, HNO3, and aqua regia .Physical and Chemical Properties Analysis

This compound is a white to off-white powder . Its concentration of silver, as determined by KSCN titration, is between 37.5% and 40.3% .Scientific Research Applications

1. Ionic Liquids in Reactive Separation of Cycloolefins

Silver cyclohexanebutyrate is utilized in the extraction of cycloolefins from mixtures with cyclohexane, leveraging silver ions' complexation in ionic liquid solutions. This method facilitates the purification of cyclohexane by significantly reducing cycloolefin content, offering a novel approach in chemical engineering and industrial processing (Gorri, Ruiz, Ortiz, & Ortiz, 2009).

2. Recovery of Silver from Nitrate Solutions

This compound plays a role in the recovery of silver from nitrate solutions, demonstrating its significance in metallurgy and recycling processes. This application involves the use of specific carriers like tri-isobutylphosphine sulfide in n-octane for selective silver recovery from dilute nitrate solutions (Boyadzhiev & Dimitrov, 1994).

3. Catalysis in Cyclohexane Oxidation

The silver-modified carbon quantum dots, likely incorporating aspects of this compound, are used as catalysts for the oxidation of cyclohexane. This process is crucial in the chemical industry for producing cyclohexanone under mild conditions, representing an innovative application in nanocatalysis (Yang, Liu, Qiao, Liu, Huang, & Liu, 2015).

4. Development of Bioactive Silver-Organic Networks

This compound contributes to the construction of bioactive silver-organic networks, which act as antibacterial and antifungal agents. This application is significant in the field of medical chemistry and pharmaceuticals, indicating a potential use in creating new antimicrobial materials (Jaros, Guedes da Silva, Król, Conceição Oliveira, Smoleński, Pombeiro, & Kirillov, 2016).

5. Antimicrobial Applications

Silver, including forms like this compound, is known for its antimicrobial properties. This is evident in its use in silver-based dressings and coatings on medical devices, highlighting its significant role in preventing infections in clinical settings (Rai, Yadav, & Gade, 2009).

Mechanism of Action

Target of Action

Silver cyclohexanebutyrate, like other silver compounds, primarily targets bacterial cells . The primary targets within these cells are the cell membrane, proteins, and nucleic acids .

Mode of Action

The mode of action of this compound involves several steps. First, silver ions infiltrate bacterial cell membranes, causing a loss of potassium ions and reducing ATP levels . This interaction leads to the separation of the cytoplasmic membrane from the cell wall in both Gram-positive and Gram-negative bacteria . Silver ions also interact with the bases in DNA, inhibiting its replication . Furthermore, silver ions trigger the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress, protein damage, DNA strand breakage, and ultimately, cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in bacterial cell function and survival . The disruption of the cell membrane affects vital enzymes connected to it . The interaction with DNA inhibits its replication, affecting the cell’s ability to reproduce . The production of ROS leads to oxidative stress, damaging proteins and breaking DNA strands .

Pharmacokinetics

The pharmacokinetics of silver nanoparticles, which may be similar, have been shown to be dose, exposure route, species, and gender-dependent .

Result of Action

The result of the action of this compound is the death of bacterial cells . This is due to the disruption of the cell membrane, inhibition of DNA replication, and the damage caused by oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of chloride or phosphate anions in the environment can cause precipitation of silver ions, potentially affecting their antimicrobial action

Safety and Hazards

While specific safety data for silver cyclohexanebutyrate is not available, it’s important to handle all chemical substances with care. Silver compounds can cause skin irritation and serious eye irritation . They may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

The use of silver compounds, particularly in nanoparticle form, has gained attention due to their potential applications in various fields . These include their use as antibacterial, antifungal, antivirus, and anticancer agents, as well as their potential in the treatment of diabetes-related complications and wound healing activities . Future research directions include synthesizing silver nanoparticles with controlled physico-chemical properties, examining microbial resistance towards silver nanoparticles, and assessing the susceptibility of cytotoxicity, genotoxicity, and inflammatory response to human cells upon exposure to silver nanoparticles .

Biochemical Analysis

Biochemical Properties

Silver cyclohexanebutyrate, like other silver compounds, can participate in various biochemical reactions. It can be involved in hydrogenation reactions, oxidation reactions, and carbonyl reactions

Cellular Effects

For instance, silver nanoparticles have been shown to induce chemokine expression and cellular oxidative stress in culture cells

Molecular Mechanism

It is known that silver compounds can interact with biomolecules and induce changes in gene expression

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Silver cyclohexanebutyrate can be achieved through a simple reaction between cyclohexanebutyric acid and silver nitrate in the presence of a reducing agent.", "Starting Materials": [ "Cyclohexanebutyric acid", "Silver nitrate", "Reducing agent (such as sodium borohydride or hydrazine hydrate)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve cyclohexanebutyric acid and silver nitrate in a solvent", "Add a reducing agent to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate and wash with water", "Dry the product under vacuum" ] } | |

CAS No. |

62638-04-4 |

Molecular Formula |

C10H18AgO2 |

Molecular Weight |

278.12 g/mol |

IUPAC Name |

4-cyclohexylbutanoic acid;silver |

InChI |

InChI=1S/C10H18O2.Ag/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |

InChI Key |

RILOPSTZZRJOQI-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCC(=O)[O-].[Ag+] |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)O.[Ag] |

| 62638-04-4 | |

Related CAS |

4441-63-8 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.